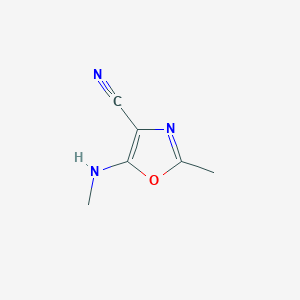

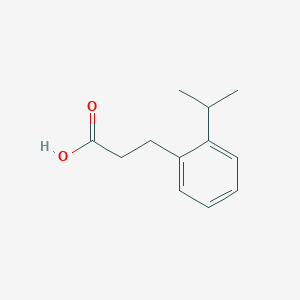

![molecular formula C13H20O3 B3263103 3-[3-(Benzyloxy)propoxy]-1-propanol CAS No. 367259-23-2](/img/structure/B3263103.png)

3-[3-(Benzyloxy)propoxy]-1-propanol

Overview

Description

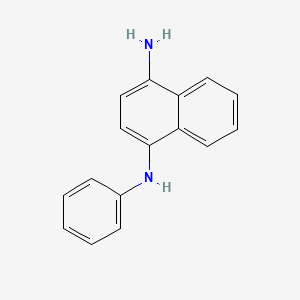

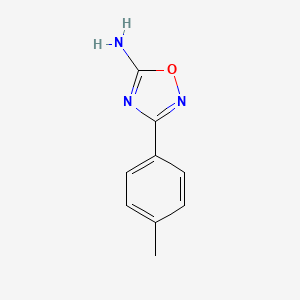

“3-[3-(Benzyloxy)propoxy]-1-propanol” is a chemical compound with the molecular formula C13H20O3 . It has a molecular weight of 224.3 .

Molecular Structure Analysis

The InChI code for “3-[3-(Benzyloxy)propoxy]-1-propanol” is 1S/C13H20O3/c14-8-4-9-15-10-5-11-16-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 . This indicates that the molecule consists of a propanol group with a benzyloxy group attached to the third carbon atom.Physical And Chemical Properties Analysis

“3-[3-(Benzyloxy)propoxy]-1-propanol” is a liquid at room temperature . It has a density of 1.049 g/mL at 25 °C .Scientific Research Applications

Biosynthesis and Chemical Transformation

Research on lignin model compounds, including derivatives related to 3-[3-(Benzyloxy)propoxy]-1-propanol, has highlighted significant insights into the acidolysis mechanism of lignin. It was found that compounds with a β-O-4-type structure undergo a unique cleavage mechanism influenced by the presence of a γ-hydroxymethyl group, shedding light on the importance of structural elements in chemical reactions involving lignin derivatives. This understanding is crucial for advancing the field of renewable materials and energy, where lignin plays a pivotal role (T. Yokoyama, 2015).

Microbial Production of Biochemicals

The microbial production of 1,3-propanediol, a compound structurally related to 3-[3-(Benzyloxy)propoxy]-1-propanol, has been explored for its potential in producing valuable biochemicals from renewable resources. Studies have demonstrated that certain microbial cultures can either partially degrade or completely mineralize substrates to produce 1,3-propanediol, highlighting the potential for biotechnological applications in producing renewable chemicals (Zhi-Long Xiu & A. Zeng, 2008).

Antimicrobial and Antioxidant Properties

Research into natural compounds, such as propolis, which may contain derivatives similar to 3-[3-(Benzyloxy)propoxy]-1-propanol, has revealed significant antimicrobial and antioxidant properties. These studies underline the potential of natural extracts and their derivatives in medicine, especially in the development of new antimicrobial and antioxidant agents (Yuanjun Xu et al., 2009).

Environmental Implications and Bioremediation

The occurrence and fate of organic compounds in the environment, including those structurally related to 3-[3-(Benzyloxy)propoxy]-1-propanol, have been a subject of study with a focus on their biodegradation. For instance, research into the aerobic biodegradation of MTBE (a gasoline additive) has implications for understanding how similar compounds might behave in aquatic environments and the potential for bioremediation of contaminated sites (R. Deeb, K. Scow, & L. Alvarez-Cohen, 2004).

Synthetic Applications and Medicinal Chemistry

The synthesis and application of benzoxaboroles, a class of compounds where 3-[3-(Benzyloxy)propoxy]-1-propanol could potentially serve as an intermediate, have been extensively studied. Benzoxaboroles have shown a broad spectrum of biological activities, indicating the role of such structures in the development of new pharmaceuticals. This research underscores the versatility of benzoxaboroles in medicinal chemistry, highlighting their potential in designing novel therapeutic agents (A. Nocentini, C. Supuran, & J. Winum, 2018).

Safety and Hazards

The safety data sheet for a similar compound, 3-Benzyloxy-1-propanol, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment, including gloves and eye protection, and to use it only in a well-ventilated area .

properties

IUPAC Name |

3-(3-phenylmethoxypropoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c14-8-4-9-15-10-5-11-16-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUPLUVTKZLBJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCOCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Benzyloxy)propoxy]-1-propanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

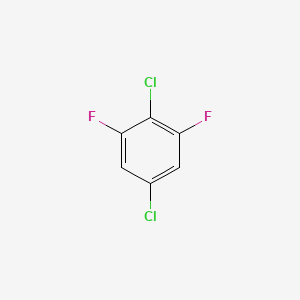

![(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B3263090.png)